ethyl 2-(3-(3-chlorobenzo[b]thiophene-2-carbonyl)thioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches were made to prove thiophene as an antimicrobial agent .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Anticancer Activity
This compound has been utilized as a building block in the synthesis of new heterocycles, displaying potent anticancer activity against colon HCT-116 human cancer cell lines. The successful synthesis of pyrimidine and thiazole moieties from this compound highlights its importance in the development of novel anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).
Antimicrobial and Antioxidant Studies
Compounds synthesized from similar chemical structures have shown remarkable antimicrobial and antioxidant activities. For example, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds exhibited excellent antibacterial, antifungal, and profound antioxidant potentials (Raghavendra et al., 2016).
Development of Angiotension II Antagonist
A derivative of this compound, 2-ethyl-3-bromoethyl-5-chlorobenzo[b]thiophene, was pivotal in synthesizing the angiotension II antagonist, SK&F 106686. This showcases the compound's potential in developing pharmacologically significant agents (Pridgen et al., 1998).
Antimicrobial and Analgesic Activity
Further, benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles derived from similar structures have been screened for antimicrobial and analgesic activities. Their synthesis and biological testing underscore the compound's versatility in drug development (Kumara et al., 2009).
Polymerization Kinetics
This compound's derivatives have been investigated in the context of free radical polymerization kinetics. Such studies are crucial for understanding and improving polymer manufacturing processes (Furuncuoglu et al., 2010).
Role in Synthetic Chemistry
Its derivatives have facilitated various synthetic chemistry applications, such as the Gewald reaction under organocatalyzed aqueous conditions, highlighting its utility in creating new compounds (Abaee & Cheraghi, 2013).
Optical Molecular Switches
Compounds related to this structure have been utilized in synthesizing optical molecular switches. This application is significant in the development of advanced materials and electronic devices (Lucas et al., 2003).
Mechanism of Action
The exact mechanism of action of thiophene derivatives can vary depending on the specific compound and its biological target. Some thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S3/c1-2-26-19(25)14-10-7-5-9-12(10)29-18(14)23-20(27)22-17(24)16-15(21)11-6-3-4-8-13(11)28-16/h3-4,6,8H,2,5,7,9H2,1H3,(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STNKKGRBEIHOGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=S)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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